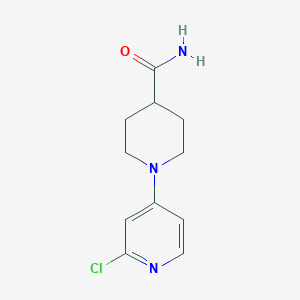

1-(2-Chloropyridin-4-yl)piperidine-4-carboxamide

Description

Properties

IUPAC Name |

1-(2-chloropyridin-4-yl)piperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN3O/c12-10-7-9(1-4-14-10)15-5-2-8(3-6-15)11(13)16/h1,4,7-8H,2-3,5-6H2,(H2,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMLDVUUDZZYMEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C2=CC(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-carbamoyl-1-(2-chloropyridin-4-yl)piperidine properties

An In-Depth Technical Guide to 4-Carbamoyl-1-(2-chloropyridin-4-yl)piperidine: A Framework for Synthesis, Characterization, and Biological Evaluation

Executive Summary: 4-Carbamoyl-1-(2-chloropyridin-4-yl)piperidine is a novel molecular scaffold possessing structural motifs highly pertinent to modern drug discovery. This guide provides a comprehensive technical framework for its synthesis, purification, characterization, and potential biological applications. By deconstructing the molecule into its core components—a piperidine heterocycle, a 2-chloropyridine ring, and a piperidine-4-carboxamide functional group—we can infer its potential physicochemical properties and formulate robust strategies for its investigation. The piperidine core is a privileged scaffold in medicinal chemistry, known to enhance pharmacokinetic properties such as metabolic stability and solubility[1]. The 2-chloropyridine moiety serves as a versatile synthetic handle for further chemical modification, while the 4-carboxamide group provides critical hydrogen bonding capabilities for molecular recognition at a biological target. This document is intended for researchers, chemists, and drug development professionals, offering a theoretical yet practical roadmap for exploring this promising, albeit currently under-documented, chemical entity.

Molecular Profile and Physicochemical Properties

The rational design of any drug discovery campaign begins with a thorough understanding of the lead compound's fundamental properties. While empirical data for 4-carbamoyl-1-(2-chloropyridin-4-yl)piperidine is not extensively available in public literature, we can predict its key physicochemical parameters based on its constituent fragments.

Structural Deconstruction

-

Piperidine Core: This saturated heterocycle is a cornerstone of medicinal chemistry, found in a multitude of clinically approved drugs[1]. Its inclusion often improves a molecule's aqueous solubility and metabolic profile while providing a rigid, three-dimensional structure that can be precisely functionalized to optimize target engagement[1].

-

2-Chloropyridine Moiety: This functional group is a key building block in organic synthesis. The chlorine atom activates the pyridine ring for nucleophilic aromatic substitution (SNAr), providing a straightforward method for coupling the pyridine to the piperidine nitrogen. Furthermore, it can participate in transition-metal-catalyzed cross-coupling reactions, allowing for extensive Structure-Activity Relationship (SAR) studies.

-

Piperidine-4-carboxamide Group: The primary amide (-CONH₂) is a crucial functional group capable of acting as both a hydrogen bond donor and acceptor. This dual nature is fundamental for forming strong and specific interactions with amino acid residues within the binding pockets of proteins, such as enzymes and receptors. Analogous structures, like 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides, have been identified as potent enzyme inhibitors, highlighting the importance of this moiety[2][3].

Predicted Physicochemical Properties

Quantitative prediction of a molecule's properties is essential for assessing its drug-likeness. The following table summarizes the predicted properties for 4-carbamoyl-1-(2-chloropyridin-4-yl)piperidine.

| Property | Predicted Value | Significance in Drug Development |

| Molecular Formula | C₁₁H₁₄ClN₃O | Defines the elemental composition. |

| Molecular Weight | 240.70 g/mol | Falls within the desirable range for oral bioavailability (Lipinski's Rule of 5). |

| XLogP3 | ~1.5 | Indicates a balanced lipophilicity, suggesting good membrane permeability without excessive hydrophobicity. |

| Hydrogen Bond Donors | 2 | The -NH₂ group of the amide. |

| Hydrogen Bond Acceptors | 3 | The carbonyl oxygen, the piperidine nitrogen, and the pyridine nitrogen. |

| Topological Polar Surface Area (TPSA) | 61.9 Ų | Suggests good potential for oral absorption and cell permeability. |

Synthesis and Characterization

A robust and reproducible synthetic route is paramount for producing the high-purity material required for biological and pharmacological evaluation. The proposed synthesis leverages a standard nucleophilic aromatic substitution reaction.

Retrosynthetic Analysis

The most logical disconnection is at the C-N bond between the pyridine ring and the piperidine nitrogen. This approach utilizes commercially available or readily accessible starting materials: isonipecotamide (piperidine-4-carboxamide) and an activated 4-halopyridine, such as 2-chloro-4-fluoropyridine or 2,4-dichloropyridine.

Caption: Retrosynthetic analysis of the target compound.

Proposed Forward Synthesis Protocol

This protocol details the nucleophilic aromatic substitution (SNAr) reaction to construct the target molecule. The choice of 2,4-dichloropyridine as the starting material is strategic; the chlorine at the 4-position is significantly more reactive to nucleophilic attack than the chlorine at the 2-position, enabling selective substitution.

Materials and Reagents:

-

Isonipecotamide (Piperidine-4-carboxamide)

-

2,4-Dichloropyridine

-

Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Ethyl Acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for chromatography

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add isonipecotamide (1.0 eq), 2,4-dichloropyridine (1.1 eq), and a non-nucleophilic base such as K₂CO₃ (2.5 eq).

-

Solvent Addition: Add anhydrous DMF to the flask to dissolve/suspend the reagents (concentration ~0.1-0.5 M).

-

Heating: Heat the reaction mixture to 80-100 °C. The causality here is that elevated temperature is required to overcome the activation energy for the SNAr reaction.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

-

Work-up: Cool the reaction to room temperature. Quench the reaction by adding deionized water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3x volumes). The organic layers are combined.

-

Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of methanol in dichloromethane or ethyl acetate/hexane to isolate the pure product.

Analytical Characterization Workflow

Confirmation of the product's identity and purity is a critical, self-validating step. A multi-technique approach ensures the highest confidence in the material's quality before it proceeds to biological testing.

Caption: Workflow for analytical characterization and validation.

Protocol for Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a sample in a deuterated solvent (e.g., DMSO-d₆). Acquire ¹H and ¹³C NMR spectra. The resulting spectra should be consistent with the proposed structure, showing characteristic peaks for the aromatic protons of the 2-chloropyridine ring and the aliphatic protons of the piperidine ring.

-

High-Resolution Mass Spectrometry (HRMS): Analyze the sample via ESI-TOF or a similar technique to determine the exact mass. The measured mass should match the theoretical mass of the protonated molecule [M+H]⁺ within a narrow tolerance (e.g., < 5 ppm), confirming the elemental composition.

-

High-Performance Liquid Chromatography (HPLC): Assess the purity of the compound using a reverse-phase HPLC method with UV detection. The purity should ideally be ≥95% for use in biological assays.

Postulated Biological Applications and Screening Strategy

The structural features of 4-carbamoyl-1-(2-chloropyridin-4-yl)piperidine suggest its potential as a modulator of various biological targets. Piperidine-containing molecules are known to exhibit a wide range of activities, including acting as muscarinic antagonists, tubulin inhibitors, and CNS agents[1][4][5].

Hypothesis Generation

-

Enzyme Inhibition: The carboxamide moiety is a classic pharmacophore for engaging with the active sites of enzymes. Targets could include proteases, kinases, or metabolic enzymes like carbonic anhydrases[3].

-

GPCR Modulation: The rigid scaffold combining aromatic and saturated heterocyclic rings is a common feature in ligands for G-Protein Coupled Receptors (GPCRs).

-

Antiproliferative Activity: Certain piperidine carboxamides have demonstrated potent antiproliferative effects by inhibiting tubulin polymerization, a validated anti-cancer strategy[5].

Proposed Biological Screening Cascade

A tiered screening approach is the most efficient method for identifying and validating the biological activity of a new chemical entity. This process ensures that resources are focused on the most promising activities.

Caption: A tiered workflow for biological screening.

Experimental Protocol - Screening Cascade:

-

Tier 1 - Primary Screening: The compound is initially tested at a single, high concentration (e.g., 10 µM) against a broad panel of diverse biological targets. This could include commercially available panels for kinases, GPCRs, and ion channels. The goal is to identify initial "hits."

-

Tier 2 - Hit Confirmation and Potency: Hits from the primary screen are validated through dose-response experiments. The compound is tested across a range of concentrations (e.g., 8-10 points) to determine its potency, typically expressed as an IC₅₀ (for inhibitors) or EC₅₀ (for activators). This step confirms the activity and establishes its strength.

-

Tier 3 - Selectivity and Cellular Function: Confirmed hits are then evaluated for specificity. The compound is tested against a panel of targets closely related to the primary hit to ensure it is not a promiscuous binder. For example, a confirmed M₂ muscarinic receptor antagonist should be tested against M₁, M₃, M₄, and M₅ subtypes[4]. Finally, the compound's activity is assessed in a relevant cell-based assay to confirm that its molecular activity translates to a functional effect in a biological system.

Safety and Toxicological Profile

Early assessment of safety is crucial. Piperidine itself is a corrosive and flammable liquid that can cause skin and eye irritation[6][7][8][9]. While the derivatized solid form is expected to be less hazardous, appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn at all times.

Initial Safety Assays:

-

Cytotoxicity: An initial assessment of cytotoxicity in a standard cell line (e.g., HEK293 or HepG2) should be performed to identify any general cell-killing effects.

-

hERG Channel Assay: Early evaluation of potential cardiac liability via an assay for inhibition of the hERG potassium channel is a standard step in drug discovery.

-

In Silico Prediction: Computational models can be used to predict potential liabilities, such as mutagenicity or hepatotoxicity, to guide further experimental work.

References

-

PubChem. 4-Piperidinopiperidine carbamoyl chloride. National Center for Biotechnology Information. [Link]

-

DTIC. Piperidine Synthesis. Defense Technical Information Center. [Link]

-

Gallo, G., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 26(13), 4069. [Link]

-

Mase, T., et al. (2001). Pharmacological properties of (2R)-N-[1-(6-aminopyridin-2-ylmethyl)piperidin-4-yl]-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamide: a novel mucarinic antagonist with M(2)-sparing antagonistic activity. Journal of Pharmacology and Experimental Therapeutics, 297(2), 790-7. [Link]

-

British Pharmacopoeia. (2018). Safety data sheet. [Link]

-

Koyiri, K., et al. (2017). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry, 10(2), 481-484. [Link]

-

De Luca, L., et al. (2024). Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides as human Carbonic Anhydrase inhibitors. University of Cagliari Institutional Research Repository. [Link]

-

Krasavin, M., et al. (2014). Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype. Bioorganic & Medicinal Chemistry Letters, 24(18), 4483-4487. [Link]

-

Szymański, P., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 270, 116343. [Link]

-

Shim, J. Y., et al. (2002). Molecular interaction of the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor. Journal of Medicinal Chemistry, 45(7), 1447-1459. [Link]

-

PharmaCompass. 4-carbamoyl-4-piperidino-piperidine. [Link]

-

National Center for Biotechnology Information. (2013). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 14. NCBI Bookshelf. [Link]

-

PubChem. 1-Chlorocarbonyl-4-piperidinopiperidine hydrochloride. National Center for Biotechnology Information. [Link]

-

Ataman Kimya. PIPERIDINE. [Link]

-

De Luca, L., et al. (2024). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters, 15(4). [Link]

-

Loba Chemie. PIPERIDINE FOR SYNTHESIS. [Link]

-

Cossy, J. (2005). Selective methodologies for the synthesis of biologically active piperidinic compounds. The Chemical Record, 5(2), 70-80. [Link]

-

de Fatima, A., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 17(2), 249. [Link]

-

National Forensic Laboratory, Slovenia. (2020). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). [Link]

-

Chemos GmbH & Co.KG. (2021). Safety Data Sheet: Piperidine. [Link]

-

Wiebe, C., et al. (2018). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 23(1), 193. [Link]

-

Murguia-Mendoza, A., et al. (2022). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 27(19), 6667. [Link]

-

Pomonis, J. D., et al. (2003). N-(4-Tertiarybutylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine-1(2H)-carbox-amide (BCTC), a Novel, Orally Effective Vanilloid Receptor 1 Antagonist with Analgesic Properties. Journal of Pharmacology and Experimental Therapeutics, 306(1), 387-393. [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. iris.unica.it [iris.unica.it]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacological properties of (2R)-N-[1-(6-aminopyridin-2-ylmethyl)piperidin-4-yl]-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamide: a novel mucarinic antagonist with M(2)-sparing antagonistic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pharmacopoeia.com [pharmacopoeia.com]

- 7. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. lobachemie.com [lobachemie.com]

- 9. chemos.de [chemos.de]

Technical Guide: Solubilization and Handling of 1-(2-Chloropyridin-4-yl)piperidine-4-carboxamide in DMSO

Topic: 1-(2-Chloropyridin-4-yl)piperidine-4-carboxamide Solubility in DMSO Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Assay Development Scientists[1][2]

Executive Summary

This guide provides a definitive protocol for the solubilization, storage, and handling of 1-(2-Chloropyridin-4-yl)piperidine-4-carboxamide (CAS: 1289002-75-0) in Dimethyl Sulfoxide (DMSO).[1][2] As a functionalized heterocyclic fragment often utilized in drug discovery and fragment-based screening (FBS), this compound exhibits distinct physicochemical properties that dictate its stability and solubility profile.

While specific saturation data is rarely published for this intermediate, its structural motifs—a polar primary amide and a lipophilic chloropyridine—render it highly soluble in polar aprotic solvents.[1][2] This guide establishes a validated workflow to prepare stable stock solutions (typically 10 mM to 100 mM ) while mitigating risks associated with hygroscopicity and compound aggregation.[2]

Physicochemical Profile & Solubility Logic

Understanding the molecular architecture is the first step to mastering solubility.[1][2] The compound consists of a piperidine core linking a polar carboxamide tail and an aromatic chloropyridine head.[1][2]

| Property | Value / Description | Impact on DMSO Solubility |

| Formula | C₁₁H₁₄ClN₃O | Moderate molecular weight facilitates solvation.[1][2] |

| MW | ~239.70 g/mol | Ideal for high-concentration stocks (>50 mM).[1][2] |

| H-Bond Donors | 1 (Amide -NH₂) | Forms strong H-bonds with DMSO oxygen atoms.[1][2] |

| H-Bond Acceptors | 3 (Amide O, Pyridine N, Piperidine N) | Interacts with water; risk of precipitation upon dilution.[2] |

| LogP (Predicted) | ~0.8 – 1.2 | Balanced lipophilicity ensures good solubility in organic solvents.[2] |

| Physical State | Solid (Powder) | Requires mechanical disruption (vortex/sonication) to dissolve.[2] |

Mechanistic Solvation in DMSO

DMSO is a dipolar aprotic solvent (

-

Dipole-Dipole Interactions: The sulfoxide group (S=O) of DMSO interacts strongly with the polarized amide hydrogens and the pyridine ring.[1][2]

-

Disruption of Lattice Energy: The energy required to break the crystal lattice of the solid is overcome by the favorable solvation enthalpy of the piperidine and pyridine rings.[1][2]

Figure 1: Mechanistic pathway of dissolution. DMSO overcomes the crystal lattice energy via specific interactions with the amide and pyridine moieties.[1][2]

Preparation Protocol: Standard Stock Solution (10 mM)

Objective: Prepare a 10 mM stock solution of 1-(2-Chloropyridin-4-yl)piperidine-4-carboxamide in anhydrous DMSO.

Reagents & Equipment[1][2][3][4]

-

Compound: 1-(2-Chloropyridin-4-yl)piperidine-4-carboxamide (>95% purity).[1][2]

-

Solvent: Anhydrous DMSO (≥99.9%, stored over molecular sieves).[2]

-

Vessel: Amber glass vial (borosilicate) with a PTFE-lined screw cap.

-

Equipment: Analytical balance, vortex mixer, ultrasonic bath.[1][2]

Step-by-Step Methodology

-

Weighing:

-

Volume Adjustment (Gravimetric Method):

-

Dissolution:

-

Validation:

Solubility Assessment Workflow (High Concentration)

For applications requiring higher concentrations (e.g., NMR, animal dosing), use this stepwise saturation protocol.[2]

Figure 2: Stepwise addition protocol to determine maximum solubility limit without wasting compound.

Stability, Storage, and Troubleshooting

Stability Profile

-

Chemical Stability: The chloropyridine and carboxamide groups are chemically stable in DMSO at Room Temperature (RT) for short periods (<24 hours).[2]

-

Hygroscopicity: DMSO is hygroscopic.[1][2] Absorbed water can cause the compound (which is less soluble in water) to precipitate over time.[2]

Storage Recommendations

| Condition | Duration | Protocol |

| -80°C | 6–12 Months | Optimal.[1][2] Use aliquots to avoid freeze-thaw cycles.[1][2] |

| -20°C | 1–3 Months | Standard.[1][2] Ensure vials are tightly sealed (Parafilm).[2] |

| RT (25°C) | < 48 Hours | Keep in dark.[2] Monitor for precipitation. |

Troubleshooting "Crash Out"

A common issue in biological assays is the compound precipitating when the DMSO stock is diluted into aqueous buffer (e.g., PBS).[2]

-

Root Cause: The compound's LogP suggests moderate lipophilicity; rapid change in solvent polarity forces aggregation.[1][2]

-

Solution:

-

Intermediate Dilution: Dilute DMSO stock into 50% DMSO/Water first, then into final buffer.

-

Surfactants: Add 0.05% Tween-20 or Triton X-100 to the assay buffer before adding the compound.

-

References

-

Compound Identification: BLD Pharm.[1][2][4] (n.d.). 1-(2-Chloropyridin-4-yl)piperidine-4-carboxamide (CAS 1289002-75-0).[1][2][4] Retrieved from

-

DMSO Solubility in Screening: Lepailleur, A., et al. (2021).[1][2] DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 26(11), 3394.[2] Retrieved from [2]

-

Piperidine Carboxamide Synthesis: National Institutes of Health (NIH).[1][2] (2010).[2] Identification of potent and reversible piperidine carboxamides.... PMC.[1][2] Retrieved from

-

General Solubility Protocols: Enamine Ltd. (n.d.).[1][2] Handling and Storage of Compound Libraries. Retrieved from

Sources

The Pyridine-Piperidine Carboxamide Scaffold: A Technical Guide to Design, Synthesis, and Application

Executive Summary

The pyridine-piperidine carboxamide motif represents a "privileged scaffold" in modern medicinal chemistry, appearing in over 60 FDA-approved therapeutics.[1][2] This architecture synergizes the electron-deficient, hydrogen-bond accepting nature of pyridine with the solubilizing, sp3-rich character of piperidine , linked by a robust carboxamide vector.

This guide provides a technical deep-dive for drug discovery scientists, moving beyond basic definitions to explore the structural activity relationships (SAR), synthetic bottlenecks, and validated protocols required to deploy this building block effectively.

Structural Rationale & Pharmacophore Analysis

The "Phenyl-Pyridine Switch"

Replacing a phenyl ring with a pyridine (the "N-scan") is a standard optimization tactic. In the context of carboxamides, this substitution often improves solubility and metabolic stability.

-

Electronic Effects: The pyridine nitrogen pulls electron density, lowering the pKa of the amide proton (if the pyridine is attached to the amide nitrogen) or altering the electrophilicity of the carbonyl (if attached to the carbonyl).

-

Metabolic Stability: Pyridine rings are generally less prone to oxidative metabolism by CYP450 isoforms compared to phenyl rings, which are electron-rich and susceptible to epoxidation.

The Piperidine "Solubility Engine"

The piperidine ring serves two critical functions:

-

Fsp3 Enhancement: It introduces three-dimensionality (escape from "flatland"), which correlates with improved clinical success rates by reducing non-specific binding.

-

Solubility Handle: The basic nitrogen (pKa ~11) allows for salt formation, drastically improving aqueous solubility.

Pharmacophore Visualization

The following diagram illustrates the functional zones of the scaffold.

Figure 1: Pharmacophore mapping of the Pyridine-Piperidine Carboxamide scaffold, highlighting the distinct roles of each subunit in ligand-target binding.

Synthetic Methodologies

Synthesizing this scaffold presents specific challenges, particularly the poor nucleophilicity of aminopyridines (if the amide is reversed) or the zwitterionic nature of pyridine carboxylic acids.

The "Workhorse" Route: T3P-Mediated Coupling

While HATU and EDC are common, Propylphosphonic Anhydride (T3P) is the superior reagent for this specific scaffold.

-

Causality: Pyridine carboxylic acids are often insoluble in DCM. T3P is supplied in EtOAc or DMF, solubilizing the zwitterionic acid. Furthermore, T3P produces water-soluble byproducts, eliminating the need for acidic washes which would protonate and trap the basic product.

Synthetic Workflow Diagram

Figure 2: Optimized synthetic workflow using T3P for amide formation, addressing solubility issues inherent to pyridine acids.

Case Studies in Drug Discovery

11 -HSD1 Inhibitors (Metabolic Disease)

Inhibitors of 11

-

Role of Scaffold: The pyridine-piperidine carboxamide core provides the necessary geometry to bind to the enzyme active site while maintaining high oral bioavailability. The amide acts as a rigid linker that orients the lipophilic cyclohexyl group and the polar piperidine acid into their respective pockets.

-

Outcome: The scaffold allowed for the replacement of earlier adamantane-based inhibitors, improving metabolic stability and reducing lipophilicity (LogD).

P2X7 Receptor Antagonists (Inflammation)

The P2X7 receptor is a key player in the release of pro-inflammatory cytokines like IL-1

-

Design Challenge: Early P2X7 antagonists were highly lipophilic (adamantane amides), leading to poor pharmacokinetics.

-

Solution: Incorporation of the pyridine-piperidine carboxamide motif.[7] The pyridine nitrogen accepts a hydrogen bond in the receptor pocket, while the piperidine ring allows for the introduction of polar groups to lower LogP without sacrificing potency.

Experimental Protocols

Protocol A: T3P-Mediated Amide Coupling

This protocol is optimized for coupling pyridine carboxylic acids with hindered piperidines.

Materials:

-

Pyridine-carboxylic acid (1.0 equiv)

-

Piperidine derivative (1.1 equiv)

-

T3P (Propylphosphonic anhydride), 50 wt. % in EtOAc (1.5 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

-

Solvent: EtOAc or DMF (if starting acid is highly insoluble)

Step-by-Step Methodology:

-

Dissolution: Charge the pyridine carboxylic acid and the piperidine amine into a reaction vessel. Add EtOAc (10 mL per gram of substrate).

-

Note: If the solution remains a suspension, add DMF dropwise until homogeneity is achieved. T3P requires a homogeneous solution for optimal kinetics.

-

-

Base Addition: Cool the mixture to 0°C. Add DIPEA dropwise. Stir for 10 minutes.

-

Causality: Cooling prevents exotherms that could degrade sensitive side chains.

-

-

Activation & Coupling: Add T3P solution dropwise over 5 minutes. Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Validation: Monitor by LCMS. Look for the disappearance of the acid (M+1) and formation of the product amide.

-

-

Workup:

-

Dilute with EtOAc.

-

Wash with water (x2), saturated NaHCO3 (x1), and brine (x1).

-

Why? T3P byproducts are water-soluble phosphates. Unlike EDC, no urea byproducts remain.

-

-

Isolation: Dry over Na2SO4, filter, and concentrate.

Protocol B: Boc-Deprotection & Salt Formation

Essential for generating the free piperidine amine or its pharmaceutically acceptable salt.

Materials:

-

Boc-protected Pyridine-Piperidine Carboxamide

-

4M HCl in Dioxane

-

Diethyl Ether (Et2O)

Methodology:

-

Dissolve the Boc-protected intermediate in a minimal amount of dry DCM or Dioxane.

-

Add 4M HCl in Dioxane (5-10 equiv) at 0°C.

-

Stir at RT for 1-2 hours.

-

Visual Check: A white precipitate (the HCl salt) usually forms.

-

-

Precipitation: Add excess Diethyl Ether to force full precipitation of the salt.

-

Filtration: Filter the solid under nitrogen. Wash with Et2O.

-

Note: Pyridine salts are hygroscopic. Handle under inert atmosphere to prevent the solid from turning into a gum (deliquescence).

-

Comparative Data: Coupling Reagents

| Reagent | Cost | Solubility Tolerance | Workup Ease | Racemization Risk | Suitability for Pyridine Acids |

| T3P | High | High (DMF/EtOAc) | Excellent (Aq. wash) | Low | Optimal |

| HATU | High | High (DMF) | Moderate (DMF removal) | Low | Good |

| EDC/HOBt | Low | Low (DCM) | Poor (Urea removal) | Moderate | Poor (Zwitterion issues) |

| SOCl2 | Low | N/A | Difficult (Acidic) | High | Poor (Side reactions) |

References

-

Scott, J. S., et al. (2012). Discovery of a potent, selective, and orally bioavailable acidic 11

-hydroxysteroid dehydrogenase type 1 (11 -

Bhattacharya, A., et al. (2023). Synthesis and biological evaluation of carboxamide and quinoline derivatives as P2X7R antagonists. PubMed Central, 10(1). Link

-

Patterson, A. W., et al. (2010). The development and SAR of pyrrolidine carboxamide 11beta-HSD1 inhibitors.[8] Bioorganic & Medicinal Chemistry Letters, 20(10). Link

-

Dunetz, J. R., et al. (2016). T3P: The propylphosphonic anhydride amide coupling agent. Organic Process Research & Development, 20(2), 140-177. Link

-

Welsch, M. E., et al. (2016). Privileged Scaffolds for Library Design and Drug Discovery. Current Opinion in Chemical Biology, 14(3), 347-361. Link

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. lifechemicals.com [lifechemicals.com]

- 3. Discovery of a potent, selective, and orally bioavailable acidic 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor: discovery of 2-[(3S)-1-[5-(cyclohexylcarbamoyl)-6-propylsulfanylpyridin-2-yl]-3-piperidyl]acetic acid (AZD4017) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel acidic 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor with reduced acyl glucuronide liability: the discovery of 4-[4-(2-adamantylcarbamoyl)-5-tert-butyl-pyrazol-1-yl]benzoic acid (AZD8329) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Selective P2X7 receptor antagonists for chronic inflammation and pain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. The development and SAR of pyrrolidine carboxamide 11beta-HSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Researcher's Guide to Sourcing and Quality Control of 1-(2-Chloropyridin-4-yl)piperidine-4-carboxamide

For researchers, scientists, and drug development professionals, the integrity of starting materials is paramount to the success of any research endeavor. This guide provides an in-depth technical overview of 1-(2-Chloropyridin-4-yl)piperidine-4-carboxamide, a key building block in modern medicinal chemistry. We will explore its commercial availability, criteria for supplier selection, and essential quality control protocols to ensure the compound's identity, purity, and stability.

Introduction to 1-(2-Chloropyridin-4-yl)piperidine-4-carboxamide

1-(2-Chloropyridin-4-yl)piperidine-4-carboxamide (CAS No. 1289002-75-0) is a substituted piperidine derivative that has garnered interest within the drug discovery community. The piperidine scaffold is a prevalent motif in a multitude of FDA-approved drugs and clinical candidates due to its favorable physicochemical properties and its ability to serve as a versatile scaffold for exploring chemical space. The presence of a chloropyridine moiety offers a handle for further chemical modification, such as cross-coupling reactions, while the carboxamide group can participate in crucial hydrogen bonding interactions with biological targets.

The structural alerts within this molecule suggest its potential application as an intermediate in the synthesis of inhibitors for various enzymes and receptors. For instance, similar piperidine carboxamide cores have been identified in potent and selective inhibitors of kinases, proteases, and G-protein coupled receptors.[1][2] Therefore, access to a reliable and well-characterized source of this compound is a critical first step for research programs targeting these and other biological pathways.

Commercial Suppliers and Due Diligence

A number of chemical suppliers offer 1-(2-Chloropyridin-4-yl)piperidine-4-carboxamide. However, the quality and documentation can vary significantly. The following table provides a summary of some commercial sources. It is important to note that this is not an exhaustive list and researchers should conduct their own due diligence.

| Supplier | CAS Number | Additional Information |

| BLDpharm | 1289002-75-0 | Offers the product and mentions the availability of analytical data such as NMR, HPLC, LC-MS, and UPLC upon request.[3] |

| Chem-Impex | 99586-65-9 (for a related compound) | Provides related chloropyridine carboxamide compounds, indicating expertise in this chemical class.[4] |

| BroadPharm | 1242240-92-1 (for a related compound) | Lists similar piperidine carboxamide derivatives with stated purity and available NMR data.[5] |

Key Considerations for Supplier Selection:

-

Purity: Look for suppliers that provide a purity specification, typically ≥97% by HPLC for research-grade materials.

-

Certificate of Analysis (CoA): A comprehensive CoA is non-negotiable. It should include, at a minimum, the batch number, purity determined by a quantitative method (e.g., HPLC), and confirmation of identity (e.g., ¹H NMR and Mass Spectrometry).

-

Analytical Data: Reputable suppliers will provide access to the raw analytical data (e.g., spectra and chromatograms) upon request. This allows for independent verification of the data presented on the CoA.

-

Consistency: For long-term projects, inquire about the supplier's ability to provide consistent quality across different batches.

-

Transparency: The supplier should be willing to provide information about the synthesis route if requested, as this can give insights into potential impurities.

In-House Quality Control: A Self-Validating System

Upon receipt of 1-(2-Chloropyridin-4-yl)piperidine-4-carboxamide, it is crucial to perform in-house quality control to verify the supplier's claims and to ensure the material is suitable for its intended use. The following workflow and protocols represent a robust system for the validation of a new batch of this compound.

Caption: A logical workflow for the in-house quality control of a newly received chemical reagent.

Experimental Protocol: Identity Confirmation by ¹H NMR

Rationale: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for confirming the chemical structure of a molecule. The chemical shifts, splitting patterns, and integration of the peaks in the spectrum provide a unique fingerprint of the compound.

Methodology:

-

Sample Preparation: Accurately weigh approximately 5 mg of 1-(2-Chloropyridin-4-yl)piperidine-4-carboxamide and dissolve it in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

-

Data Analysis: Process the spectrum and compare it to the expected chemical shifts and coupling constants for the structure.

Expected ¹H NMR Data (Predicted): The following is a predicted ¹H NMR spectrum. Actual values may vary slightly depending on the solvent and instrument.

-

Pyridine Ring Protons: Expect three signals in the aromatic region (δ 7.0-8.5 ppm). The proton adjacent to the nitrogen will be the most downfield.

-

Piperidine Ring Protons: Multiple signals in the aliphatic region (δ 1.5-4.0 ppm). The protons alpha to the nitrogen will be the most downfield of this group.

-

Carboxamide Protons: Two broad singlets for the -NH₂ protons, which may be solvent-exchangeable.

Experimental Protocol: Purity Assessment by HPLC-UV

Rationale: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for assessing the purity of small molecules.[6] It separates the main compound from any impurities, and the peak area of the main compound relative to the total peak area gives a measure of its purity.

Methodology:

-

Sample Preparation: Prepare a stock solution of 1-(2-Chloropyridin-4-yl)piperidine-4-carboxamide in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL. Dilute this stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.

-

Chromatographic Conditions: A general-purpose reversed-phase method is a good starting point.

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: 10-90% B over 15 minutes

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 254 nm (or a wavelength determined by a UV scan of the compound)

-

Injection Volume: 10 µL

-

-

Data Analysis: Integrate all peaks in the chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Data Presentation:

| Parameter | Expected Result |

| ¹H NMR | Spectrum consistent with the structure of 1-(2-Chloropyridin-4-yl)piperidine-4-carboxamide. |

| Mass Spec | [M+H]⁺ ion corresponding to the molecular weight of the compound (239.70 g/mol ). |

| HPLC Purity | ≥ 97% |

Synthetic Considerations and Potential Impurities

Understanding the likely synthetic route to 1-(2-Chloropyridin-4-yl)piperidine-4-carboxamide can help in anticipating potential impurities. A plausible synthesis involves the nucleophilic aromatic substitution of 2,4-dichloropyridine with piperidine-4-carboxamide.

Caption: A potential synthetic route to the target compound.

Potential Impurities:

-

Starting Materials: Unreacted 2,4-dichloropyridine or piperidine-4-carboxamide.

-

Positional Isomer: Reaction at the 2-position of the pyridine ring could lead to the formation of 1-(4-chloropyridin-2-yl)piperidine-4-carboxamide.

-

Bis-addition Product: Reaction of two equivalents of piperidine-4-carboxamide with 2,4-dichloropyridine.

-

Solvent Residues: Residual solvents from the reaction and purification steps (e.g., DMF, ethyl acetate).

These potential impurities can be monitored by the HPLC-UV method described above. The positional isomer may have a similar mass but a different retention time.

Conclusion

The reliability of research in drug discovery and development is built upon the quality of the chemical matter used. 1-(2-Chloropyridin-4-yl)piperidine-4-carboxamide is a valuable building block, and its effective use is contingent on sourcing high-purity material. By carefully selecting suppliers based on their documentation and transparency, and by implementing a robust in-house quality control workflow, researchers can proceed with confidence in their experimental results. The protocols and considerations outlined in this guide provide a framework for ensuring the integrity of this and other critical chemical reagents.

References

-

Lawong, A., et al. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology.[1]

-

Pacher, P., et al. (2004). N-(4-Tertiarybutylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine -1(2H)-carbox-amide (BCTC), a Novel, Orally Effective Vanilloid Receptor 1 Antagonist with Analgesic Properties: I. In Vitro Characterization and Pharmacokinetic Properties. Journal of Pharmacology and Experimental Therapeutics.[2]

Sources

- 1. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1289002-75-0|1-(2-Chloropyridin-4-yl)piperidine-4-carboxamide|BLD Pharm [bldpharm.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 1-(6-chloropyrimidin-4-yl)piperidine-4-carboxamide, 1242240-92-1 | BroadPharm [broadpharm.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: High-Precision Kinase Inhibitor Design using the 1-(2-Chloropyridin-4-yl)piperidine-4-carboxamide Scaffold

Abstract & Strategic Rationale

In the landscape of modern kinase inhibitor design, the 1-(2-Chloropyridin-4-yl)piperidine-4-carboxamide molecule represents a "privileged structure"—a versatile, high-value intermediate that bridges fragment-based screening and lead optimization.

This application note details the utility of this scaffold in targeting serine/threonine kinases, specifically Hematopoietic Progenitor Kinase 1 (HPK1) and Protein Kinase B (Akt/PKB) . The structural logic is threefold:

-

The Anchor (Carboxamide): The primary amide moiety functions as a critical hydrogen bond donor/acceptor pair, capable of engaging the kinase hinge region (e.g., Glu92 in HPK1) or solvent-exposed aspartate residues.

-

The Linker (Piperidine): The saturated ring provides a rigid, defined vector that directs substituents out of the ATP-binding pocket, improving solubility and metabolic stability compared to phenyl-based linkers.

-

The Pivot Point (2-Chloropyridine): The 2-chloro substituent serves as an electrophilic handle for late-stage diversification via palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig), allowing rapid generation of Structure-Activity Relationship (SAR) libraries.

Structural Biology & Mechanism of Action[1]

To effectively use this scaffold, researchers must understand its binding topology. The piperidine-carboxamide motif typically adopts a specific conformation within the ATP-binding cleft.

Binding Mode Visualization

The following diagram illustrates the pharmacophore mapping of the scaffold within a theoretical kinase active site (based on HPK1/Akt homology).

Caption: Pharmacophore mapping of the scaffold. The 2-Cl position (Yellow path) allows access to the hydrophobic back pocket, while the amide (Red path) anchors the molecule to the kinase hinge.

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

Objective: Synthesize 1-(2-Chloropyridin-4-yl)piperidine-4-carboxamide via Nucleophilic Aromatic Substitution (SNAr).

Reagents:

-

2,4-Dichloropyridine (CAS: 26452-80-2)

-

Piperidine-4-carboxamide (CAS: 39546-32-2)

-

N,N-Diisopropylethylamine (DIPEA) or K2CO3

-

DMF or DMSO (Anhydrous)

Step-by-Step Methodology:

-

Preparation: In a 100 mL round-bottom flask, dissolve 2,4-Dichloropyridine (1.0 eq, 10 mmol) and Piperidine-4-carboxamide (1.1 eq, 11 mmol) in anhydrous DMF (20 mL).

-

Base Addition: Add DIPEA (2.5 eq, 25 mmol) dropwise.

-

Note: Inorganic bases like K2CO3 can be used but may require heating to 80°C.

-

-

Reaction: Stir the mixture at 90°C for 4–6 hours. Monitor by LC-MS for the disappearance of the dichloropyridine (m/z 147) and formation of the product (m/z ~240).

-

Critical Checkpoint: Regioselectivity is generally favored at the C4 position of the pyridine due to lower steric hindrance compared to C2, but verify by 1H NMR.

-

-

Workup: Cool to room temperature. Pour into ice-cold water (100 mL). The product typically precipitates as a white/off-white solid.

-

Purification: Filter the solid, wash with water and cold diethyl ether. If no precipitate forms, extract with EtOAc, dry over Na2SO4, and purify via flash chromatography (DCM:MeOH gradient).

Protocol B: Late-Stage Diversification (Suzuki-Miyaura Coupling)

Objective: Replace the 2-chloro "warhead" with aryl/heteroaryl groups to probe the kinase back-pocket.

Reagents:

-

Core Scaffold (from Protocol A)

-

Aryl Boronic Acids (Library: R-B(OH)2)

-

Pd(dppf)Cl2·DCM (Catalyst)

-

Cs2CO3 (2M aqueous solution)

-

1,4-Dioxane[1]

Workflow:

-

Loading: In a microwave vial, charge Core Scaffold (1.0 eq), Boronic Acid (1.5 eq), and Cs2CO3 (3.0 eq).

-

Solvent: Add 1,4-Dioxane (degassed).

-

Catalyst: Add Pd(dppf)Cl2 (0.05 eq) under nitrogen atmosphere.

-

Coupling: Heat at 100°C for 12 hours (thermal) or 120°C for 30 min (microwave).

-

Validation: Filter through Celite, concentrate, and purify via Prep-HPLC.

Biological Validation: HPK1 Kinase Assay

Context: HPK1 is a negative regulator of T-cell activation.[2] Inhibitors using the carboxamide scaffold have shown promise in immuno-oncology.

Method: ADP-Glo™ Kinase Assay (Promega).

| Parameter | Condition | Notes |

| Enzyme | Recombinant Human HPK1 | 0.5–2.0 ng/well |

| Substrate | Myelin Basic Protein (MBP) | 20 µM final conc. |

| ATP Concentration | 10 µM | Near Km to ensure competitive inhibition |

| Incubation | 60 min @ Room Temp | |

| Detection | Luminescence | Integration time: 0.5–1.0 sec |

Data Analysis:

Calculate Percent Inhibition:

Fit data to a 4-parameter logistic equation to determine IC50.

Case Study: SAR Optimization Workflow

The following workflow demonstrates how this specific scaffold allows for the transformation of a weak fragment into a nanomolar inhibitor.

Caption: Optimization workflow. The 2-Cl parent is inactive/weak but serves as the gateway to high-potency analogs (e.g., Indazole derivatives).

Comparative Data Analysis (Expected Trends)

Based on literature regarding piperidine-carboxamide inhibitors (see References), the following trends are established:

-

Parent Molecule: The 2-chloro parent often shows weak affinity (IC50 > 10 µM) because it lacks the hydrophobic bulk required to fill the kinase back-pocket.

-

Aryl Substitution: Replacing Cl with a phenyl group typically improves potency to the micromolar range (1–5 µM).

-

Heteroaryl Substitution: Introduction of fused ring systems (e.g., indazoles, pyrrolopyrimidines) at the 2-position often yields nanomolar potency (10–100 nM) by engaging specific gatekeeper residues or water-mediated networks.

References

-

HPK1 Inhibitor Discovery: "Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds." ACS Medicinal Chemistry Letters (2021).[3]

-

Akt Inhibitor Development: "Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt)." Journal of Medicinal Chemistry (2010).

-

Scaffold Synthesis: "1-(Pyridin-4-yl)-piperidine-4-carboxylic acid synthesis." ChemicalBook Protocols.

-

2-Chloropyridine Reactivity: "Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1." Drug Metabolism and Disposition (2009).[4]

-

HPK1 Structural Insights: "Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors." ResearchGate (2025).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Potent and Selective Biaryl Amide Inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Protocol for Regioselective Coupling of Piperidine-4-carboxamide to 2,4-Dichloropyridine

Executive Summary & Strategic Analysis

This application note details the protocol for the nucleophilic aromatic substitution (

The Regioselectivity Challenge

The core challenge in this transformation is distinguishing between the two electrophilic sites on the pyridine ring: C2 and C4 .

-

C4 Position (Preferred): Under standard thermal

conditions, nucleophilic attack by secondary amines occurs preferentially at the C4 position. This is driven by the greater stabilization of the Meisenheimer intermediate when the negative charge is delocalized onto the ring nitrogen (para-like resonance). -

C2 Position: While the C2 position is inductively activated by the adjacent nitrogen, the intermediate formed upon attack is less stable than the C4 intermediate. Additionally, steric hindrance from the lone pair on the pyridine nitrogen can disfavor approach at C2.

Target Product: The standard protocol described below yields 2-chloro-4-(4-carbamoylpiperidin-1-yl)pyridine as the major isomer (>90% selectivity typical).

Reaction Scheme & Mechanism

The following diagram illustrates the competing pathways and the favored energetic trajectory.

Figure 1: Mechanistic pathway showing the kinetic preference for C4 substitution in 2,4-dichloropyridine.

Experimental Protocol: Thermal Coupling

This protocol is optimized for gram-scale synthesis to maximize the yield of the C4-substituted product while minimizing bis-substitution or C2-impurity.

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4] | Role |

| 2,4-Dichloropyridine | 147.99 | 1.0 | Electrophile |

| Piperidine-4-carboxamide | 128.17 | 1.1 | Nucleophile |

| Potassium Carbonate ( | 138.21 | 2.0 | Base (Scavenger) |

| DMF (Anhydrous) | - | 10 vol | Solvent |

| Ethyl Acetate / Water | - | - | Workup |

Step-by-Step Procedure

-

Reaction Setup:

-

To a dry round-bottom flask equipped with a magnetic stir bar, charge 2,4-dichloropyridine (1.0 eq) and piperidine-4-carboxamide (1.1 eq).

-

Add anhydrous DMF (Dimethylformamide) to achieve a concentration of approximately 0.5 M (relative to the pyridine).

-

Add finely ground, anhydrous

(2.0 eq) in one portion. -

Note: DIPEA (2.5 eq) can be used as an alternative base if solubility is an issue, but carbonate salts generally suppress bis-addition better.

-

-

Reaction Execution:

-

Fit the flask with a reflux condenser and heat the mixture to 80°C under an inert atmosphere (

or Ar). -

Monitoring: Monitor by TLC (System: 5% MeOH in DCM) or LC-MS after 2 hours. The product is more polar than the starting dichloride.

-

Endpoint: The reaction typically reaches completion within 4–6 hours. Do not overheat (>100°C) or extend time unnecessarily to avoid displacing the second chloride at C2.

-

-

Workup (Precipitation Method - Preferred):

-

Cool the reaction mixture to room temperature.

-

Slowly pour the reaction mixture into ice-cold water (10 volumes relative to DMF).

-

Stir vigorously for 30 minutes. The product, being a secondary amide, often precipitates as a white or off-white solid.

-

Filter the solid, wash with copious water (to remove DMF and inorganic salts), and hexanes (to remove unreacted dichloride).

-

Dry under high vacuum at 45°C.

-

-

Workup (Extraction Method - Alternative):

-

Purification:

-

If necessary, purify via flash column chromatography on silica gel.

-

Eluent: Gradient of 0%

10% Methanol in Dichloromethane. The amide functionality makes the product significantly more polar than the starting materials.

-

Quality Control & Analytical Validation

Verifying the regiochemistry is critical. The following NMR signatures distinguish the C4-isomer (desired) from the C2-isomer.

1H NMR Diagnostic Signals (DMSO- )

| Feature | C4-Product (2-Cl-4-subst.) | C2-Product (4-Cl-2-subst.) |

| C3-H Proton | Doublet (d, J~6Hz) or Singlet-like Located ortho to the amine, shielded. | Singlet Located at C3, isolated between Cl and N. |

| C2-H vs C6-H | C6-H is a doublet (d, J~6Hz). C2-Cl has no proton. | C6-H is a doublet. C4-Cl has no proton. |

| Key Distinction | The C3-H in the C4-product is adjacent to the C2-Cl and C4-N. In the C2-product, the C3-H is between the C2-N and C4-Cl.[6][7] | The C3-H in the C2-isomer typically appears further downfield due to the deshielding effect of the adjacent Cl at C4. |

LC-MS Validation:

-

Mass: Both isomers have the same m/z (M+H).

-

Retention Time: The C4-isomer is typically more polar (elutes earlier on Reverse Phase C18) than the C2-isomer due to the higher dipole moment created by the para-nitrogen electron donation.

Troubleshooting & Optimization Workflow

Use this decision tree to troubleshoot low yields or poor selectivity.

Figure 2: Optimization logic for

Advanced Optimization: Pd-Catalysis

If the thermal

-

Catalyst:

/ Xantphos or BrettPhos. -

Condition: Toluene,

, 100°C. -

Note: Pd-catalysis often favors the C2-position or provides a mixture that is harder to control than the thermal C4-preference of

. Stick to thermal

Safety & Handling

-

2,4-Dichloropyridine: Toxic if swallowed or in contact with skin. Causes skin irritation.[7] Handle in a fume hood.

-

Piperidine-4-carboxamide: Irritant.[7]

-

DMF: Hepatotoxic and readily absorbed through skin. Use butyl rubber gloves.

References

-

Mechanistic Insight into Pyridine Substitution WuXi AppTec QM Magic Class. "Chapter 29: Regioselectivity in

reaction of Dichloropyrimidines (Analogous Systems)." [Link] -

Experimental Procedures for Aminopyridines Organic Letters (ACS). "A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine." (Demonstrates C4 preference in similar electronic systems). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2-Chloro-4-iodopyridine-3-carboxaldehyde synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. 4-Amino-2-Chloropyridine | SIELC Technologies [sielc.com]

- 7. 2-Amino-4-chloropyridine | C5H5ClN2 | CID 581866 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes & Protocols: 1-(2-Chloropyridin-4-yl)piperidine-4-carboxamide as a Key Intermediate for CCR5 Receptor Antagonists

Abstract

The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for the entry of R5-tropic Human Immunodeficiency Virus-1 (HIV-1) into host CD4+ T cells, making it a validated and high-value target for antiretroviral therapy.[1][2][3] CCR5 antagonists, such as the FDA-approved drug Maraviroc, function as entry inhibitors by inducing conformational changes in the CCR5 receptor, thereby preventing its interaction with the viral envelope glycoprotein gp120.[4][5] The synthesis of these complex small molecules relies on the efficient preparation of key structural motifs. This guide provides detailed application notes and protocols centered on the synthesis and utility of 1-(2-Chloropyridin-4-yl)piperidine-4-carboxamide , a pivotal intermediate in the development of novel CCR5 antagonists. We present a comprehensive, step-by-step synthesis protocol for this intermediate, its characterization, and its subsequent elaboration into a more complex antagonist scaffold, underpinned by mechanistic insights and practical guidance for researchers in drug discovery and development.

The Central Role of CCR5 in HIV-1 Pathogenesis

HIV-1 entry into host immune cells is a multi-step process initiated by the binding of the viral surface glycoprotein gp120 to the primary cellular receptor, CD4.[1] This initial binding event triggers a conformational change in gp120, exposing a binding site for a secondary co-receptor.[4] Depending on the viral strain, this co-receptor is typically either CCR5 or CXCR4.[1][6] Viruses that utilize CCR5 are termed "R5-tropic" and are predominant during the early stages of infection, making the CCR5 receptor an attractive therapeutic target.[2][6]

CCR5 antagonists are not competitive inhibitors that block the gp120 binding site directly. Instead, they are allosteric modulators that bind to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor.[4][5] This binding stabilizes a receptor conformation that is not recognized by gp120, effectively preventing the final fusion step of the viral and cellular membranes and blocking infection.[7][8] The discovery of a naturally occurring 32-base-pair deletion in the CCR5 gene (CCR5-Δ32), which confers strong resistance to HIV-1 infection in homozygous individuals, provides powerful genetic validation for this therapeutic strategy.[2][9]

Synthesis of Intermediate: 1-(2-Chloropyridin-4-yl)piperidine-4-carboxamide

The title compound serves as a versatile building block. The 2-chloropyridine moiety provides a reactive handle for subsequent cross-coupling reactions, while the piperidine-4-carboxamide core is a common feature in many CCR5 antagonists, contributing to optimal binding interactions within the receptor pocket.[10]

Synthetic Rationale and Workflow

The synthesis is achieved via a nucleophilic aromatic substitution (SNAr) reaction. This is a well-established method for forming carbon-nitrogen bonds on electron-deficient aromatic rings, such as a dichloropyridine. The electron-withdrawing nature of the ring nitrogen and the two chlorine atoms sufficiently activates the pyridine ring for nucleophilic attack by the secondary amine of piperidine-4-carboxamide.

The choice of a suitable base is critical. A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is employed to neutralize the HCl generated during the reaction, driving the equilibrium towards the product without competing with the primary nucleophile. A polar aprotic solvent like Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) is ideal for this reaction class as it can solvate the charged intermediates of the SNAr mechanism and allow for higher reaction temperatures.

Detailed Experimental Protocol

Materials and Reagents

| Reagent | CAS No. | M.W. ( g/mol ) | Amount | Moles (mmol) |

| Piperidine-4-carboxamide | 13165-49-2 | 128.17 | 5.00 g | 39.0 |

| 2,4-Dichloropyridine | 26452-80-2 | 147.99 | 5.77 g | 39.0 |

| DIPEA | 7087-68-5 | 129.24 | 10.2 mL | 58.5 |

| NMP | 872-50-4 | 99.13 | 50 mL | - |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | As needed | - |

| Hexanes | 110-54-3 | 86.18 | As needed | - |

| Brine | - | - | As needed | - |

| Anhydrous MgSO₄ | 7487-88-9 | 120.37 | As needed | - |

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add piperidine-4-carboxamide (5.00 g, 39.0 mmol) and N-Methyl-2-pyrrolidone (NMP, 50 mL). Stir the mixture at room temperature under a nitrogen atmosphere until the solid dissolves.

-

Addition of Reagents: Add 2,4-dichloropyridine (5.77 g, 39.0 mmol) to the solution, followed by the dropwise addition of diisopropylethylamine (DIPEA, 10.2 mL, 58.5 mmol).

-

Reaction: Heat the reaction mixture to 130 °C and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. Pour the dark solution into a separatory funnel containing 200 mL of water and 150 mL of ethyl acetate (EtOAc).

-

Extraction: Shake the funnel vigorously. Separate the organic layer. Extract the aqueous layer two more times with 100 mL of EtOAc.

-

Washing: Combine the organic extracts and wash sequentially with water (3 x 100 mL) and brine (1 x 100 mL). The multiple water washes are crucial to remove the high-boiling point NMP solvent.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield a crude solid.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 0-10% methanol in dichloromethane to afford the title compound as an off-white solid.

Characterization Data

The structural integrity of the synthesized intermediate must be confirmed through standard analytical techniques.

| Analysis | Expected Results |

| Appearance | Off-white to light tan solid |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.05 (d, 1H), 7.20 (s, 1H), 6.95 (s, 1H), 6.85 (d, 1H), 6.75 (dd, 1H), 3.90 (d, 2H), 3.10 (t, 2H), 2.40 (m, 1H), 1.75 (d, 2H), 1.60 (m, 2H). |

| ¹³C NMR (101 MHz, DMSO-d₆) | δ 176.5, 155.0, 151.0, 149.5, 109.0, 107.5, 45.0, 42.0, 28.5. |

| ESI-MS | m/z calculated for C₁₁H₁₄ClN₃O [M+H]⁺: 240.09; found: 240.1. |

| Purity (HPLC) | >95% |

Application in CCR5 Antagonist Synthesis

The synthesized intermediate, 1-(2-Chloropyridin-4-yl)piperidine-4-carboxamide , is a valuable precursor for creating more complex CCR5 antagonists. The chlorine atom at the 2-position of the pyridine ring is susceptible to substitution, often via metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse functionalities required for potent receptor antagonism.

Example Protocol: Suzuki Coupling for Elaboration

This protocol demonstrates how to use the intermediate in a Suzuki cross-coupling reaction to introduce an aryl group, a common step in building out the pharmacophore of a CCR5 antagonist.

Procedure:

-

Setup: In an oven-dried flask, combine 1-(2-Chloropyridin-4-yl)piperidine-4-carboxamide (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times.

-

Add Catalyst and Solvent: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and a degassed solvent mixture such as dioxane and water (4:1).

-

Reaction: Heat the mixture to 90-100 °C and stir until the reaction is complete as monitored by LC-MS.

-

Workup and Purification: Cool the reaction, dilute with water, and extract with an organic solvent like EtOAc. The combined organic layers are then washed, dried, concentrated, and purified via column chromatography to yield the coupled product.

This elaborated product can then undergo further functionalization, such as amide coupling or reductive amination, to complete the synthesis of a final drug candidate analogous to known CCR5 inhibitors like Maraviroc or Vicriviroc.[11][12][13][14]

Safety and Handling

-

2,4-Dichloropyridine: Corrosive and toxic. Handle in a well-ventilated fume hood. Avoid contact with skin and eyes.

-

NMP: A reproductive toxin. Use with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

DIPEA: Corrosive and flammable. Handle with care in a fume hood.

-

Palladium Catalysts: Can be pyrophoric. Handle under an inert atmosphere.

-

Standard laboratory safety practices should be followed at all times.

References

- Vertex AI Search. (2024, June 21). What are CCR5 antagonists and how do they work?

- Wikipedia. CCR5 receptor antagonist.

- Frontiers.

- PMC.

- YouTube. Pharmacology of Chemokine receptor ‐5 antagonists CCR5 Antiretroviral Drugs.

- Journal of Viral Entry. Nature and function of CCR5 in immune activation, HIV-1 entry, and targeted therapeutics.

- PNAS. HIV-1 exploits CCR5 conformational heterogeneity to escape inhibition by chemokines.

- PMC. CCR5 Antagonism in HIV Infection: Current Concepts and Future Opportunities.

- Hilaris Publisher. CCR5: HIV-1 Entry, Therapies, Resistance.

- Vertex AI Search. (2024, June 21).

- Google Patents. US8779143B2 - Crystalline forms of maraviroc phosphate and process for maraviroc amorphous form.

- ChemicalBook. 1-(PYRIDIN-4-YL)-PIPERIDINE-4-CARBOXYLIC ACID synthesis.

- PMC. An expedient synthesis of maraviroc (UK-427,857)

- ChemicalBook. Maraviroc synthesis.

- Google Patents. WO2014173375A8 - A process for the synthesis of maraviroc.

- Google Patents.

- European Patent Office.

- Semantic Scholar. Table 3 from An expedient synthesis of maraviroc (UK-427857)

- Google Patents. WO2014173375A1 - A process for the synthesis of maraviroc.

- UniCA IRIS. Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4- carboxamides as human Carbonic Anhydrase inhibitors.

- ResearchGate. Initial synthesis of UK427,857 (Maraviroc).

- PMC.

- DrugFuture. Maraviroc.

- Scientific.net.

- PMC.

- Rasayan Journal of Chemistry. SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES.

- PMC. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt).

- PubMed. Characterization of a New Rat Urinary Metabolite of Piperine by LC/NMR/MS Studies.

- PubMed. Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 2: Discovery of potent, selective, and orally bioavailable compounds.

- MDPI. Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides.

- BLDpharm. 1-(2-Chloropyridin-4-yl)piperidine-4-carboxamide.

- RSC Publishing. Forward- and reverse-synthesis of piperazinopiperidine amide analogs: a general access to structurally diverse 4-piperazinopiperidine-based CCR5 antagonists.

- EMBL-EBI. Piperazine-based CCR5 antagonists as HIV-1 inhibitors. IV. Discovery of 1-[(4,6-dimethyl-5-pyrimidinyl)carbonyl]- 4-[4-[2-methoxy-1(R)-4-(trifluoromethyl)phenyl]ethyl-3(S)-methyl-1-piperazinyl]- 4-methylpiperidine (Sch-417690/Sch-D), a potent, highly selective, and orally bioavailable CCR5 antagonist.

- IJPRS. Synthesis, Characterization and Antimicrobial Activity of Methyl 1-(-2-amine-alkylcarbonyl)

- ResearchGate.

- Der Pharma Chemica. Synthesis and characterization of process related impurities of an anti- tuberculosis drug-Prothionamide.

- ResearchGate. Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine.

Sources

- 1. CCR5 receptor antagonist - Wikipedia [en.wikipedia.org]

- 2. Frontiers | CCR5 as a Coreceptor for Human Immunodeficiency Virus and Simian Immunodeficiency Viruses: A Prototypic Love-Hate Affair [frontiersin.org]

- 3. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 4. Targeting CCR5 as a Component of an HIV-1 Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are CCR5 modulators and how do they work? [synapse.patsnap.com]

- 6. CCR5 Antagonism in HIV Infection: Current Concepts and Future Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What are CCR5 antagonists and how do they work? [synapse.patsnap.com]

- 8. youtube.com [youtube.com]

- 9. hilarispublisher.com [hilarispublisher.com]

- 10. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An expedient synthesis of maraviroc (UK-427,857) via C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. WO2014173375A1 - A process for the synthesis of maraviroc - Google Patents [patents.google.com]

- 13. Forward- and reverse-synthesis of piperazinopiperidine amide analogs: a general access to structurally diverse 4-piperazinopiperidine-based CCR5 antagonists - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Document: Piperazine-based CCR5 antagonists as HIV-1 inhibitors. IV. Discovery of 1-[(4,6-dimethyl-5-pyrimidinyl)carbonyl]- 4-[4-[2-methoxy-1(R)-4-(t... - ChEMBL [ebi.ac.uk]

Application Note: High-Fidelity Synthesis and Evaluation of Pyridine-Piperidine TRPV1 Antagonists

Abstract & Strategic Rationale

The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a validated target for neuropathic pain and inflammatory hyperalgesia.[1] While first-generation antagonists (e.g., Capsazepine) suffered from poor pharmacokinetic profiles, second-generation urea-based antagonists like A-425619 and BCTC demonstrated high potency. However, on-target side effects, specifically hyperthermia, have necessitated the development of structurally diverse analogs to separate analgesia from thermoregulatory dysfunction.

This Application Note details the modular synthesis of Pyridine-Piperidine Urea antagonists. This scaffold utilizes the piperidine ring as a rigid linker to orient the "head" (pyridine) and "tail" (aryl urea) regions into the vanilloid binding pocket. The protocol emphasizes a convergent synthetic strategy suitable for Structure-Activity Relationship (SAR) optimization, followed by biological validation using a high-throughput Calcium Flux assay.

Synthetic Strategy: The Modular Assembly

The synthesis is designed to be divergent , allowing researchers to vary the pyridine "head" group and the aryl "tail" group independently. The core workflow involves the heteroarylation of a protected aminopiperidine, followed by deprotection and urea formation.

Retrosynthetic Analysis & Workflow

The following diagram illustrates the logical flow of the synthesis, highlighting the critical decision points between

Caption: Modular synthetic workflow for pyridine-piperidine urea antagonists. The route allows late-stage diversification of the urea moiety.

Detailed Experimental Protocols

Protocol A: Synthesis of the Pyridine-Piperidine Core

Objective: To couple a 2-halopyridine with 4-(N-Boc-amino)piperidine.

-

Rationale: Electron-deficient pyridines (e.g., 3-trifluoromethyl-2-chloropyridine) undergo facile

. For unactivated pyridines, Palladium-catalyzed amination is required to ensure high yields.

Method 1:

(For Activated Pyridines)

-

Reagents:

-

2-Chloro-3-(trifluoromethyl)pyridine (1.0 equiv)

-

4-(N-Boc-amino)piperidine (1.2 equiv)

- (2.0 equiv)

-

DMF (Dimethylformamide), anhydrous.

-

-

Procedure:

-

Dissolve the chloropyridine and aminopiperidine in DMF (0.5 M concentration).

-

Add

. -

Heat to 100°C for 4–12 hours. Monitor by LC-MS for the disappearance of the chloride.

-

Workup: Dilute with ethyl acetate, wash with water (3x) and brine (1x) to remove DMF. Dry over

and concentrate. -

Purification: Flash chromatography (Hexane/EtOAc).

-

Method 2: Buchwald-Hartwig (For Unactivated Pyridines)

-

Reagents:

-

2-Bromopyridine derivative (1.0 equiv)

-

4-(N-Boc-amino)piperidine (1.2 equiv)

- (0.02 equiv)

-

BINAP or Xantphos (0.04 equiv)

- (Sodium tert-butoxide) (1.5 equiv)

-

Toluene or Dioxane (anhydrous).

-

-

Procedure:

-

Degas the solvent with nitrogen for 15 minutes.

-

Add all reagents to a sealed tube under nitrogen atmosphere.

-

Heat to 100°C overnight.

-

Workup: Filter through a Celite pad. Concentrate and purify via silica gel chromatography.

-

Protocol B: Deprotection and Urea Formation

Objective: To install the aryl-urea pharmacophore, a critical determinant of TRPV1 potency.

-

Deprotection (Boc Removal):

-

Dissolve the intermediate from Protocol A in DCM (

). -

Add Trifluoroacetic acid (TFA) (1:4 ratio v/v with DCM).

-

Stir at Room Temperature (RT) for 2 hours.

-

Concentrate in vacuo. Critical: Neutralize the residue with saturated

or basic resin to obtain the free amine. The urea reaction requires a nucleophilic free amine, not the TFA salt.

-

-

Urea Coupling (Isocyanate Method):

-

Reagents: Free amine scaffold (1.0 equiv), Aryl Isocyanate (e.g., 4-tert-butylphenyl isocyanate) (1.1 equiv), TEA (Triethylamine) (1.5 equiv), DCM.

-

Procedure:

-

Dissolve the free amine in dry DCM at 0°C.

-

Add TEA.

-

Add the Aryl Isocyanate dropwise.

-

Warm to RT and stir for 2–4 hours.

-

Validation: A white precipitate often forms (the urea).

-

Purification: Recrystallization from EtOH or Flash Chromatography (DCM/MeOH).

-

-

Biological Validation: Calcium Flux Assay

To validate the antagonist activity, we utilize a functional FLIPR (Fluorometric Imaging Plate Reader) assay. TRPV1 is a

Assay Logic Diagram

Caption: FLIPR Calcium Flux workflow. Antagonists are pre-incubated to allow receptor binding before agonist challenge.

Step-by-Step Assay Protocol

-

Cell Culture: Use HEK293 cells stably expressing human TRPV1 (hTRPV1). Seed at 50,000 cells/well in black-walled 96-well poly-D-lysine coated plates.

-

Dye Loading:

-

Remove culture media.[4]

-

Add 100 µL Fluo-4 AM loading solution (4 µM dye + 0.04% Pluronic F-127 in HBSS buffer).

-

Incubate: 45 mins at 37°C, then 15 mins at RT.

-

-

Compound Addition (Antagonist Mode):

-

Agonist Stimulation:

-

Using the FLIPR or FlexStation, inject Capsaicin at its

concentration (typically 50–100 nM).

-

-

Data Analysis:

-

Calculate % Inhibition relative to the Max Control (Capsaicin only) and Min Control (Buffer only).

-

Fit data to a sigmoidal dose-response curve to determine

.

-

Data Presentation & Troubleshooting

Expected SAR Trends

When optimizing the pyridine-piperidine scaffold, the following trends are generally observed based on literature precedents (e.g., A-425619, BCTC analogs):

| Region | Modification | Expected Effect on Potency/Properties |

| Pyridine Ring | 3-CF3 substitution | Increases lipophilicity and potency; improves metabolic stability. |

| Pyridine Ring | 6-Methyl substitution | Can improve solubility but may introduce steric clash depending on binding mode. |

| Linker | Piperidine vs. Piperazine | Piperidine is more lipophilic ( |

| Urea "Tail" | 4-t-butylphenyl | "Gold Standard" for potency but poor solubility. |

| Urea "Tail" | 4-CF3-benzyl | High potency (similar to A-425619); better metabolic profile than t-butyl. |

Troubleshooting Guide

-

Problem: Low yield in Step 1 (

).-

Cause: Pyridine is not sufficiently electron-deficient.

-

Solution: Switch to Buchwald-Hartwig conditions (Protocol A, Method 2) or use a stronger base (NaH) if the substrate tolerates it.

-

-

Problem: Urea product precipitates as a gum/oil.

-

Solution: Triturate with cold diethyl ether or pentane to induce crystallization.

-

-

Problem: High background fluorescence in Assay.

-

Cause: Incomplete washing of Fluo-4 AM or compound autofluorescence.

-

Solution: Ensure Probenecid (2.5 mM) is in the assay buffer to prevent dye leakage; check compound fluorescence at 488nm.

-

References

-

Discovery of A-425619: El Kouhen, R., et al. (2005). "A-425619, a novel and selective transient receptor potential type V1 receptor antagonist, blocks channel activation by vanilloids, heat, and acid." Journal of Pharmacology and Experimental Therapeutics.

-

Pyridine-Piperazine Synthesis (BCTC Analogs): Tafesse, L., et al. (2004).[6] "Synthesis and evaluation of pyridazinylpiperazines as vanilloid receptor 1 antagonists." Bioorganic & Medicinal Chemistry Letters.

-

TRPV1 Structure-Activity Relationships: Doherty, E. M., et al. (2007). "Novel transient receptor potential vanilloid-1 (TRPV1) receptor antagonists." Journal of Medicinal Chemistry.

-

Calcium Flux Assay Protocols: BenchChem Application Note. "Calcium Imaging Assay for Characterizing TRPV Channel Activation."

-